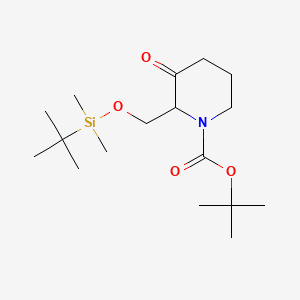
2-Chloro-2'-deoxyinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2'-deoxyinosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is structurally similar to inosine, a naturally occurring nucleoside, but with a chlorine atom at the 2-position of the purine ring, which imparts distinct chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-2'-deoxyinosine can be synthesized through several synthetic routes. One common method involves the chlorination of 2'-deoxyinosine using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent, such as dichloromethane or acetonitrile, to prevent hydrolysis of the intermediate products.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions with stringent control of reaction parameters to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet the standards required for pharmaceutical and research applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-2'-deoxyinosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atom, which can act as a leaving group or participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound
Applications De Recherche Scientifique
2-Chloro-2'-deoxyinosine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various nucleoside analogs and derivatives, which are used in the study of nucleic acid chemistry and molecular biology.
Biology: The compound is used in genetic and biochemical studies to investigate the role of nucleosides in cellular processes and gene expression.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of viral infections and cancer. Its ability to interfere with nucleic acid metabolism makes it a candidate for antiviral and anticancer drugs.
Industry: The compound is utilized in the development of diagnostic tools and research reagents, contributing to advancements in biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-Chloro-2'-deoxyinosine exerts its effects involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The chlorine atom at the 2-position can interfere with the base-pairing properties of the nucleoside, leading to mutations or inhibition of nucleic acid synthesis. The molecular targets and pathways involved include enzymes involved in nucleotide metabolism and DNA replication.
Comparaison Avec Des Composés Similaires
2'-Deoxyinosine
2'-Deoxyadenosine
2'-Deoxycytidine
2'-Deoxyguanosine
2'-Deoxythymidine
Propriétés
Formule moléculaire |
C10H11ClN4O4 |
|---|---|
Poids moléculaire |
286.67 g/mol |
Nom IUPAC |
2-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1 |
Clé InChI |
PFZWCXFVGJYNGP-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Cl)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Cl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)

![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)





![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
